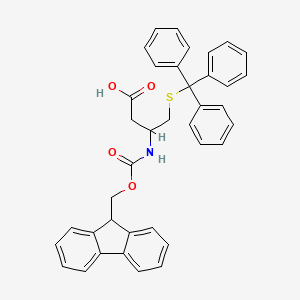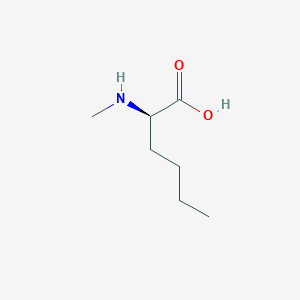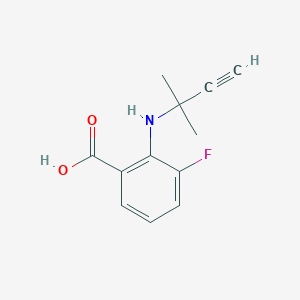
7-Methyl-1-benzofuran-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methyl-1-benzofuran-5-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of compounds that are widely distributed in nature and are known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-1-benzofuran-5-carbaldehyde typically involves the formylation of a benzofuran derivative. One common method includes the use of n-Butyllithium (n-BuLi) and N-formylpiperidine to achieve the formylation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale organic synthesis techniques. These methods may include the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 7-Methyl-1-benzofuran-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products:
Oxidation: 7-Methyl-1-benzofuran-5-carboxylic acid.
Reduction: 7-Methyl-1-benzofuran-5-methanol.
Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as a bioactive compound with antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 7-Methyl-1-benzofuran-5-carbaldehyde is primarily related to its ability to interact with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and DNA, leading to alterations in their function. This interaction can result in the inhibition of key enzymes and disruption of cellular processes, which is particularly relevant in its potential anticancer and antimicrobial activities .
Comparación Con Compuestos Similares
- 2-Benzofurancarboxaldehyde
- 1-Benzofuran-2-carbaldehyde
- 2-Formylbenzofuran
Comparison: While these compounds share a similar benzofuran core structure, 7-Methyl-1-benzofuran-5-carbaldehyde is unique due to the presence of a methyl group at the 7th position and an aldehyde group at the 5th position. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other benzofuran derivatives .
Propiedades
Fórmula molecular |
C10H8O2 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
7-methyl-1-benzofuran-5-carbaldehyde |
InChI |
InChI=1S/C10H8O2/c1-7-4-8(6-11)5-9-2-3-12-10(7)9/h2-6H,1H3 |
Clave InChI |
OFBDVMKFQNMAHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1OC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13637253.png)

![[3-Chloro-4-(prop-2-en-1-yloxy)phenyl]methanamine](/img/structure/B13637267.png)
![tert-Butyl 4-amino-5,6-dihydrocyclopenta[c]pyrrole-2(4H)-carboxylate](/img/structure/B13637274.png)


